

Introduction: A Multifaceted Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,6-Difluoro-3-nitrobenzoic acid**

Cat. No.: **B1296600**

[Get Quote](#)

In the landscape of modern organic synthesis, the strategic selection of starting materials and intermediates is a critical determinant of synthetic efficiency, yield, and the ultimate success of a research program. **2,6-Difluoro-3-nitrobenzoic acid** (CAS No. 83141-10-0) has emerged as a uniquely versatile and powerful building block, particularly valued in the fields of pharmaceutical development and materials science.^[1] Its utility stems from a trifecta of functional groups—a carboxylic acid, a nitro group, and two ortho-positioned fluorine atoms—whose reactivities are intricately modulated by their electronic interplay.^[2]

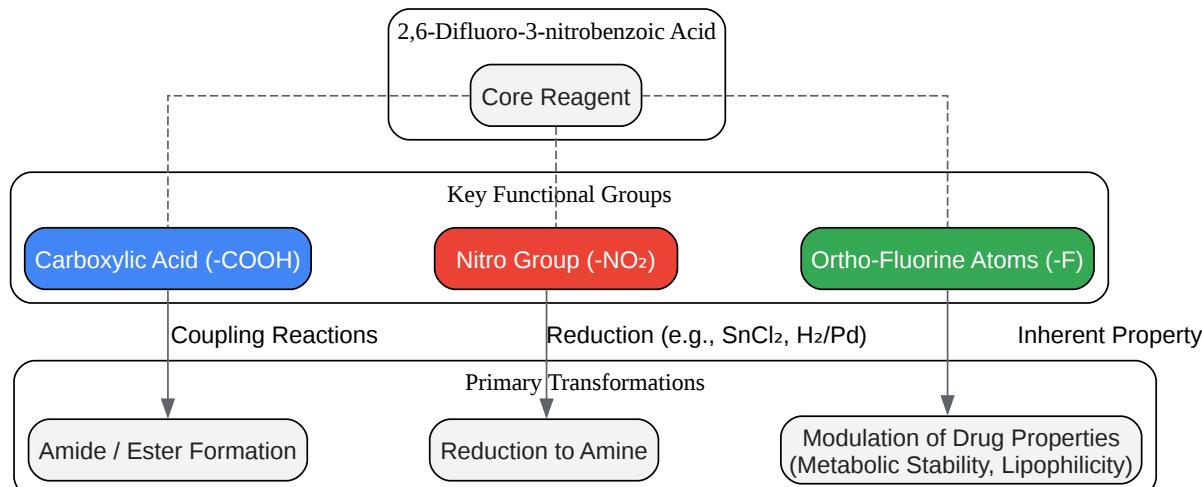
This guide provides an in-depth exploration of the strategic application of **2,6-difluoro-3-nitrobenzoic acid**. We will delve into its core reactivity, present detailed, field-proven protocols for its key transformations, and illustrate its role in the synthesis of high-value molecules, such as precursors to kinase inhibitors.^[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent to streamline complex synthetic pathways and accelerate innovation.^[4]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Property	Value	Reference
CAS Number	83141-10-0	[3] [5]
Molecular Formula	C ₇ H ₃ F ₂ NO ₄	[5]
Molecular Weight	203.10 g/mol	[5]
Melting Point	92-96 °C	[6]
IUPAC Name	2,6-difluoro-3-nitrobenzoic acid	[5]
Appearance	Solid	[3]

Safety Profile:


2,6-Difluoro-3-nitrobenzoic acid is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[\[7\]](#)[\[8\]](#) Some sources also indicate it may cause respiratory irritation (H335).[\[5\]](#)[\[9\]](#)

Handling Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[7\]](#)
- Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[\[7\]](#)[\[9\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[10\]](#)

Core Reactivity and Synthetic Strategy

The synthetic power of **2,6-difluoro-3-nitrobenzoic acid** lies in the distinct and sequential reactivity of its functional groups. The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly impacts the reactivity of the aromatic ring and the acidity of the carboxylic acid.[\[2\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Key functional groups and their primary synthetic transformations.

Transformation 1: Reduction of the Nitro Group

The conversion of the nitro group to an amine is one of the most valuable transformations of this molecule. It unmasks a nucleophilic site, paving the way for the introduction of new substituents or the construction of heterocyclic rings.^{[4][11]} This step is fundamental in the synthesis of many pharmaceutical agents.

Causality: The choice of reducing agent is critical. Catalytic hydrogenation (H₂/Pd-C) is a clean method, but can sometimes be slow or require specialized equipment. Metal/acid combinations, such as tin(II) chloride (SnCl₂) in HCl, are highly effective and common in laboratory settings for reducing aromatic nitro groups.^[12] The acidic conditions protonate the nitro group, facilitating its reduction by the metal.

Transformation 2: Amide Bond Formation

The carboxylic acid moiety serves as a handle for coupling reactions, most commonly with amines to form stable amide bonds—a cornerstone of medicinal chemistry.[2]

Causality: Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated." This is achieved using coupling reagents (e.g., HATU, HOBr/EDC) or by converting it to a more reactive species like an acyl chloride (using SOCl_2 or $(\text{COCl})_2$). The activated intermediate is then readily attacked by the amine nucleophile to form the amide.

The Role of the Fluorine Atoms

The two fluorine atoms are not merely spectators. Their strong electron-withdrawing, inductive effect enhances the acidity of the carboxylic acid and influences the regioselectivity of reactions on the ring.[2] Crucially, in the context of drug development, the incorporation of fluorine often improves metabolic stability (by blocking sites of oxidative metabolism) and enhances membrane permeability and binding affinity due to favorable lipophilicity.[4]

Application Spotlight: Synthesis of a B-Raf Kinase Inhibitor Precursor

2,6-Difluoro-3-nitrobenzoic acid is a key starting material for the synthesis of B-Raf kinase inhibitors like Vemurafenib, which is used to treat melanoma.[3] The following workflow illustrates a plausible synthetic sequence for a core intermediate, highlighting the strategic use of the reagent's functional groups.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a B-Raf kinase inhibitor precursor.

This logical sequence first establishes the robust amide bond and then performs the more sensitive nitro reduction, ensuring the stability of the desired functionalities throughout the synthesis.

Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for the synthesis and key transformations of **2,6-difluoro-3-nitrobenzoic acid**.

Protocol 1: Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid

This protocol describes the nitration of 2,6-difluorobenzoic acid, a common and reliable method for preparing the title compound.[\[3\]](#)[\[11\]](#)

Materials:

Reagent/Solvent	CAS No.	Amount	Molar Eq.
2,6-Difluorobenzoic acid	385-00-2	1.4 g (9 mmol)	1.0
Concentrated Sulfuric Acid (H_2SO_4)	7664-93-9	5 mL	-
Potassium Nitrate (KNO_3)	7757-79-1	1.0 g (9.9 mmol)	1.1
Ethyl Acetate	141-78-6	As needed	-
Anhydrous Magnesium Sulfate (MgSO_4)	7487-88-9	As needed	-

| Ice Water | - | As needed | - |

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath ($0\text{ }^\circ\text{C}$), slowly add concentrated sulfuric acid (5 mL) to 2,6-difluorobenzoic acid (1.4 g).
- While maintaining the temperature at $0\text{ }^\circ\text{C}$, add potassium nitrate (1.0 g) portion-wise over 15 minutes.
- Remove the ice bath and allow the reaction mixture to warm to room temperature.

- Stir the mixture vigorously for 24 hours. Monitor the reaction progress by TLC.
- Upon completion, carefully pour the reaction mixture into a beaker containing approximately 50 mL of ice water.
- Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a solid.
- Wash the resulting solid with a small amount of cold diethyl ether and dry to yield the final product.
 - Expected Yield: ~1.3 g (71%).[\[3\]](#)
 - Characterization (^1H NMR, 400 MHz, DMSO-d₆): δ 8.37 (td, J = 9.2, 5.6 Hz, 1H), 7.46 (t, J = 9.2 Hz, 1H).[\[3\]](#)

Protocol 2: Reduction to 3-Amino-2,6-difluorobenzoic Acid

This protocol details the reduction of the nitro group using tin(II) chloride.

Materials:

Reagent/Solvent	CAS No.	Amount	Molar Eq.
2,6-Difluoro-3-nitrobenzoic acid	83141-10-0	1.0 g (4.9 mmol)	1.0
Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)	10025-69-1	4.4 g (19.6 mmol)	4.0
Ethanol	64-17-5	20 mL	-
Concentrated Hydrochloric Acid (HCl)	7647-01-0	5 mL	-
Saturated Sodium Bicarbonate (NaHCO_3)	144-55-8	As needed	-

| Ethyl Acetate | 141-78-6 | As needed | - |

Procedure:

- Suspend **2,6-difluoro-3-nitrobenzoic acid** (1.0 g) in ethanol (20 mL) in a round-bottom flask.
- In a separate beaker, dissolve tin(II) chloride dihydrate (4.4 g) in concentrated HCl (5 mL) and add this solution to the suspension.
- Heat the reaction mixture to reflux (approx. 80 °C) for 3-4 hours. Monitor by TLC until the starting material is consumed.
- Cool the mixture to room temperature and then place it in an ice bath.
- Carefully neutralize the reaction by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8. Caution: Vigorous gas evolution (CO_2) will occur.
- Extract the resulting mixture with ethyl acetate (3 x 40 mL).

- Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to yield 3-amino-2,6-difluorobenzoic acid.[11]

Conclusion

2,6-Difluoro-3-nitrobenzoic acid is a quintessential example of a strategic intermediate in organic synthesis.[4] Its well-defined reactivity allows for the sequential and controlled introduction of key functionalities, streamlining the construction of complex molecular architectures. The ability to first perform couplings at the carboxylic acid and subsequently reduce the nitro group to an amine provides a robust and logical pathway for building diverse scaffolds.[11] Coupled with the beneficial physicochemical properties imparted by its fluorine atoms, this reagent will undoubtedly continue to be an indispensable tool for chemists in pharmaceutical, agrochemical, and materials research.[1][2]

References

- The Strategic Advantage of Utilizing **2,6-Difluoro-3-nitrobenzoic Acid** in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- **2,6-DIFLUORO-3-NITROBENZOIC ACID** | 83141-10-0. ChemicalBook.
- **2,6-Difluoro-3-nitrobenzoic Acid** - SAFETY DATA SHEET. TCI EUROPE N.V.
- **2,6-Difluoro-3-nitrobenzoic acid**. Chem-Impex.
- 2,6-DIFLUORO-3-NITROBENZOICACID SDS, 83141-10-0 Safety Data Sheets. ECHEMI.
- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- **2,6-Difluoro-3-nitrobenzoic acid** | C7H3F2NO4 | CID 302629. PubChem.
- **2,6-Difluoro-3-nitrobenzoic acid** | 83141-10-0. Benchchem.
- chemical label **2,6-Difluoro-3-nitrobenzoic Acid**. Fisher Scientific.
- Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds. Benchchem.
- SAFETY DATA SHEET for 2,6-Difluorobenzoic acid. Fisher Scientific.
- **2,6-DIFLUORO-3-NITROBENZOIC ACID** CAS#: 83141-10-0. ChemWhat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-DIFLUORO-3-NITROBENZOIC ACID | 83141-10-0 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemical-label.com [chemical-label.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Introduction: A Multifaceted Building Block for Complex Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296600#use-of-2-6-difluoro-3-nitrobenzoic-acid-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com